3,5-Dimethyl-2-phenylpiperidine

regioisomer differentiation cheminformatics quality control

Researchers procuring phenylpiperidine building blocks for CNS GPCR screening often encounter regioisomer confusion-2-(3,5-dimethylphenyl)piperidine (CAS 383128-39-0) is frequently mis-sourced instead of the target scaffold. 3,5-Dimethyl-2-phenylpiperidine carries methyl groups exclusively on the piperidine ring (not the phenyl ring), generating three stereogenic centers that deliver distinct conformational preferences and metabolic profiles. Verify identity via chiral HPLC and HRMS to exclude regioisomer contamination.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13259797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-phenylpiperidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CC(C(NC1)C2=CC=CC=C2)C
InChIInChI=1S/C13H19N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3
InChIKeyDCGBWGLTPUDKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2-phenylpiperidine: A Differentiated Piperidine Scaffold


3,5-Dimethyl-2-phenylpiperidine is a chiral, trisubstituted piperidine derivative bearing a phenyl group at the 2-position and methyl substituents at the 3- and 5-positions of the saturated heterocycle . This substitution pattern creates three stereogenic centers that define a stereochemically complex scaffold distinct from the more common 2-arylpiperidine, 3-arylpiperidine, or 2-(3,5-dimethylphenyl)piperidine (CAS 383128-39-0) regioisomers. Despite its structural novelty and potential relevance to medicinal chemistry programs targeting CNS disorders, publicly available comparative pharmacological or biochemical data for this specific compound remain extremely scarce in the peer-reviewed literature and in authorized databases.

Chiral trisubstituted piperidine scaffold with three stereogenic centers
Regioisomer identity distinct from common 2-arylpiperidine analogs
No published bioactivity data available; requires in-house validation

3,5-Dimethyl-2-phenylpiperidine: Generic Substitution Limitations


The 3,5-dimethyl-2-phenyl substitution pattern generates a unique set of spatial and electronic properties that cannot be replicated by simple 2-phenylpiperidine, 2-(3,5-dimethylphenyl)piperidine, or 3,5-dimethylpiperidine analogs. Even minor relocation of the methyl or phenyl groups alters the compound’s logP, basicity, metabolic soft spots, and receptor pharmacophore complementarity. In particular, the regioisomer 2-(3,5-dimethylphenyl)piperidine (CAS 383128-39-0) places the dimethyl substitution on the aromatic ring rather than on the piperidine ring, leading to fundamentally different conformational preferences and π-stacking capabilities [1]. Without head-to-head data, any assumption of functional interchangeability carries significant risk in a research or procurement context. The limited evidence base underscores the need for compound-specific validation rather than class-level extrapolation.

Target Compound
Methyl groups on piperidine ring (C3, C5)
Phenyl at C2 position
Three stereogenic centers (up to 8 isomers)
Common Regioisomer (CAS 383128-39-0)
Methyl groups on aromatic ring
Phenyl replaced by 3,5-dimethylphenyl
One stereogenic center (2 isomers)
These regioisomers share molecular formula and mass but differ in connectivity, conformational preferences, and predicted logP. Substitution without head-to-head data carries significant risk.

3,5-Dimethyl-2-phenylpiperidine: Comparative Evidence & Differentiation


SMILES-Based Regioisomer Confirmation

The canonical SMILES string CC1CNC(c2ccccc2)C(C)C1 uniquely identifies 3,5-dimethyl-2-phenylpiperidine, placing the two methyl groups on the piperidine ring itself. In contrast, the closest commercially available regioisomer, 2-(3,5-dimethylphenyl)piperidine, is encoded by CC1=CC(=CC(=C1)C2CCCCN2)C, which places the dimethyl substitution on the aromatic ring . This difference is easily detected by standard 1H-NMR or LC-MS/MS methods and serves as a first-line differentiator during compound identity verification. No quantitative biological potency comparison can be made because no publicly available bioassay data for the target compound were identified in authorized sources.

SMILES Identity
Data to verify
CC1CNC(c2ccccc2)C(C)C1
vs. CC1=CC(=CC(=C1)C2CCCCN2)C
Distinct atom connectivity confirms regioisomer identity
No bioassay data available; SMILES is key procurement differentiator
regioisomer differentiation cheminformatics quality control

Chiral Complexity Differentiation

The presence of three stereogenic centers (C2, C3, C5) in 3,5-dimethyl-2-phenylpiperidine introduces stereochemical complexity absent in 2-phenylpiperidine (one center) or 2-(3,5-dimethylphenyl)piperidine (one center). This complexity has been noted as a synthetic handle for accessing enantiopure building blocks through diastereoselective hydrogenation and kinetic resolution strategies . While no specific enantiomeric excess (ee) or diastereomeric ratio (dr) values for the target compound were found in the primary literature, the class-level inference is that trisubstituted piperidines offer greater three-dimensional shape diversity than mono- or disubstituted counterparts, a feature correlated with higher success rates in fragment-based lead discovery.

Stereogenic Centers
Class-level inference
3 centers (up to 8 isomers)
vs. 1 center (2 isomers) in typical 2-arylpiperidines
Higher stereochemical diversity for SAR screening libraries
No experimental ee or dr values reported for target compound
stereochemistry medicinal chemistry scaffold diversity

Lipophilicity & Solubility Prediction vs. Regioisomer

In silico prediction (using standard tools such as SwissADME or ChemAxon) indicates that placing the two methyl groups on the piperidine ring instead of the phenyl ring alters the compound’s lipophilicity. The target compound is predicted to have a consensus logP of approximately 3.0–3.3, while 2-(3,5-dimethylphenyl)piperidine is predicted to have a consensus logP of approximately 3.3–3.6 [1]. The slightly lower logP of the target compound may translate into improved aqueous solubility and different membrane permeability characteristics, although experimentally measured values are not available in the public domain.

Predicted logP
In silico prediction
Target: ~3.0–3.3Regioisomer: ~3.3–3.6
Lower logP may suggest improved aqueous solubility profile
SwissADME/ChemAxon estimates; experimental verification required
physicochemical properties ADME drug-likeness

3,5-Dimethyl-2-phenylpiperidine: Key Application Scenarios


Stereochemical Diversity for CNS Target Screening

The compound’s three stereogenic centers make it a valuable addition to diversity-oriented synthesis (DOS) libraries focused on aminergic GPCRs or monoamine transporters. Researchers building a stereochemically rich collection can use 3,5-dimethyl-2-phenylpiperidine as a core scaffold that offers more three-dimensional shape diversity than 2-phenylpiperidine or 2-benzylpiperidine alternatives . The absence of published bioactivity data for the target compound means that its inclusion in screening decks must be accompanied by rigorous in-house purity and identity verification (chiral HPLC, HRMS) to avoid regioisomer contamination.

Regioisomer-Specific Analytical Reference Standard

Forensic and pharmaceutical analytical laboratories developing LC-MS/MS or GC-MS methods for the differentiation of phenylpiperidine and phenylmorpholine stimulant analogs can procure this compound as a pure regioisomer reference standard. The distinct SMILES and predicted fragmentation pattern (with methyl groups on the piperidine ring rather than the phenyl ring) enable unambiguous identification of this scaffold in seized materials or metabolite mixtures . Its use as a certified reference material requires verification of enantiomeric and diastereomeric purity.

SAR Exploration of 3,5-Dialkyl Piperidines

Medicinal chemists exploring the impact of piperidine ring alkylation on target binding and metabolic stability can use this compound as a key intermediate. The 3,5-dimethyl pattern provides a sterically distinct envelope compared to the 4-substituted or N-alkylated analogs commonly found in dopamine D2/D3 receptor ligands . Procurement should specify diastereomeric ratio (dr) and enantiomeric excess (ee) requirements, as these will directly influence any in vitro pharmacology results.

Application
Selection Property
Validation Focus
Stereochemical Diversity for CNS Screening
Stereochemical complexity and scaffold novelty
Chiral purity (ee/dr) and regioisomer identity confirmation
Regioisomer-Specific Analytical Standard
Structural identity via unique SMILES and fragmentation pattern
LC-MS/MS and 1H-NMR profile matching against reference
SAR Exploration of 3,5-Dialkyl Piperidines
Diastereomeric and enantiomeric purity
Chiral HPLC and in vitro pharmacology consistency checks
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